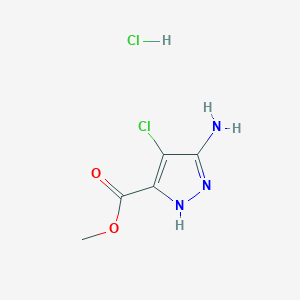

Methyl 5-amino-4-chloro-1h-pyrazole-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an amino group, a chloro group, and a carboxylate ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as hydrazine, chloroacetic acid, and methanol.

Reaction Steps: The process involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The final step involves esterification and hydrochloride formation.

Industrial Production Methods: On an industrial scale, the synthesis is optimized for high yield and purity. This involves careful control of reaction conditions such as temperature, pressure, and pH, as well as the use of catalysts to enhance reaction rates.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chloro group can undergo nucleophilic substitution reactions.

Esterification: The carboxylate ester group can be formed by reacting with methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Tin (Sn) and hydrochloric acid (HCl).

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Esterification: Methanol and sulfuric acid (H2SO4).

Major Products Formed:

Nitro Derivatives: Resulting from the oxidation of the amino group.

Amine Derivatives: Resulting from the reduction of the nitro group.

Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Ester Derivatives: Resulting from esterification reactions.

Aplicaciones Científicas De Investigación

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride has various applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of agrochemicals and dyes.

Mecanismo De Acción

The mechanism by which Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparación Con Compuestos Similares

Methyl 5-amino-1-benzyl-3-phenyl-1H-pyrazole-4-carboxylate: This compound has a similar pyrazole core but with different substituents.

Methyl 5-amino-1H-pyrazole-3-carboxylate: This compound lacks the chloro group present in Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride.

Uniqueness: this compound is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds without this substituent.

Actividad Biológica

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate hydrochloride is a notable compound within the pyrazole class, recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C₅H₈ClN₃O₂·HCl

- Molecular Weight : 179.06 g/mol

- IUPAC Name : Methyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate; hydrochloride

The presence of an amino group, a chloro substituent, and a carboxylate ester contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thus altering their normal function. The precise mechanism may vary depending on the target enzyme or receptor involved.

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that compounds similar to methyl 5-amino-4-chloro-1H-pyrazole demonstrate efficacy against various bacterial strains and fungi. A notable study reported that certain pyrazole derivatives inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial activity .

Anti-inflammatory Effects

Methyl 5-amino-4-chloro-1H-pyrazole derivatives have been evaluated for anti-inflammatory properties. In vivo studies demonstrated that these compounds could reduce inflammation in carrageenan-induced edema models, comparable to standard anti-inflammatory drugs like indomethacin . The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of monoamine oxidase (MAO) by pyrazole derivatives, including methyl 5-amino-4-chloro-1H-pyrazole, revealed that these compounds could effectively inhibit both MAO-A and MAO-B isoforms. The most potent derivative demonstrated a significant reduction in enzyme activity at low concentrations .

Case Study 2: Anticancer Activity

Research has also explored the anticancer potential of pyrazole derivatives. A series of synthesized compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects, particularly when combined with doxorubicin, highlighting their potential as adjunctive cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 5-amino-1-benzyl-3-phenyl-1H-pyrazole-4-carboxylate | Lacks chloro group but retains amino functionality | Moderate enzyme inhibition |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | Similar structure without chloro substitution | Reduced antimicrobial activity compared to target compound |

The presence of the chloro group in methyl 5-amino-4-chloro-1H-pyrazole significantly enhances its reactivity and biological activity compared to similar compounds lacking this substituent.

Propiedades

IUPAC Name |

methyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2.ClH/c1-11-5(10)3-2(6)4(7)9-8-3;/h1H3,(H3,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHWKINHEMSAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.